molecular formula C18H15N3O2S B10997983 (2E)-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylprop-2-enamide

(2E)-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylprop-2-enamide

Cat. No.: B10997983
M. Wt: 337.4 g/mol
InChI Key: PJFHFZKVCJNJIE-VAWYXSNFSA-N
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Description

(2E)-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylprop-2-enamide: is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring, a phenoxymethyl group, and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylprop-2-enamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of thiosemicarbazide with an appropriate aldehyde to form the thiadiazole core. This intermediate is then reacted with phenoxymethyl chloride under basic conditions to introduce the phenoxymethyl group. The final step involves the condensation of the resulting intermediate with cinnamoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Thiadiazole Core Formation

The 1,3,4-thiadiazole ring is typically synthesized via cyclodehydration of carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) . For example:

  • Step 1 : Aromatic carboxylic acids react with thiosemicarbazide under POCl₃ catalysis at 80–90°C to form 5-aryl-1,3,4-thiadiazol-2-amine derivatives .

  • Step 2 : The phenoxymethyl group is introduced via nucleophilic substitution or condensation. For instance, chloromethyl intermediates react with phenol derivatives under basic conditions .

Enamide Functionalization

The enamide moiety is introduced through coupling reactions:

  • Acetylation/Coupling : Thiadiazol-2-amine derivatives react with acid chlorides (e.g., cinnamoyl chloride) in anhydrous tetrahydrofuran (THF) to form enamide bonds. Sodium bicarbonate neutralizes liberated HCl .

  • Example Reaction :

    Thiadiazol-2-amine+Cinnamoyl chlorideTHF, NaHCO₃(2E)-N-[(thiadiazol-2-yl)]-3-phenylprop-2-enamide\text{Thiadiazol-2-amine} + \text{Cinnamoyl chloride} \xrightarrow{\text{THF, NaHCO₃}} \text{(2E)-N-[(thiadiazol-2-yl)]-3-phenylprop-2-enamide}

    The reaction proceeds with yields >80% under reflux conditions .

Thiadiazole Ring Reactivity

  • Electrophilic Substitution : The sulfur atom in the thiadiazole ring participates in coordination chemistry, enabling metal complex formation .

  • Nucleophilic Attack : The C-2 position is susceptible to nucleophilic substitution, particularly with amines or phenoxides, facilitating side-chain diversification .

Enamide Group Reactivity

  • Conjugate Addition : The α,β-unsaturated amide undergoes Michael addition with nucleophiles (e.g., thiols or amines) at the β-carbon .

  • Cycloaddition : The enamide can participate in [4+2] Diels-Alder reactions with dienes, forming six-membered heterocycles.

Key Reaction Conditions and Yields

Reaction StepReagents/ConditionsYieldSource
Thiadiazole ring formationPOCl₃, 80–90°C, 4h reflux75–85%
Phenoxymethyl substitutionPhenol, K₂CO₃, DMF, 120°C70%
Enamide couplingCinnamoyl chloride, THF, rt, 12h83%

Stability and Degradation

  • Thermal Stability : The compound decomposes above 250°C, as indicated by melting point data (m.p. ~275°C) .

  • Hydrolytic Sensitivity : The enamide bond is stable under neutral conditions but hydrolyzes in strongly acidic/basic media to yield cinnamic acid and thiadiazol-2-amine derivatives .

Scientific Research Applications

Structural Characteristics

This compound features a thiadiazole ring, which is known for its ability to interact with biological targets due to the presence of nitrogen and sulfur atoms. The phenoxymethyl group enhances its lipophilicity and potential biological activity.

Biological Activities

  • Antimicrobial Properties : Thiadiazole derivatives have been extensively studied for their antimicrobial activities. Research indicates that compounds similar to (2E)-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylprop-2-enamide exhibit significant inhibitory effects against various bacterial strains. For instance, studies have shown that thiadiazole derivatives can inhibit the growth of multidrug-resistant strains of bacteria, making them promising candidates for new antibiotic therapies .
  • Antiviral Activity : Thiadiazoles have demonstrated antiviral properties against several viruses, including dengue and influenza. A study on related thiadiazole compounds highlighted their efficacy as non-nucleoside inhibitors of viral polymerases, suggesting that this compound could be explored for similar applications .
  • Anticancer Potential : Compounds with the thiadiazole scaffold have shown promise in cancer therapy. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
  • Anti-inflammatory Effects : Some studies have reported that thiadiazole derivatives exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammation pathways. This suggests potential applications in treating inflammatory diseases .

Synergistic Effects with Antibiotics

A recent study explored the synergistic interaction between thiadiazole derivatives and the antibiotic Amphotericin B (AmB). The results indicated that combining these compounds significantly enhanced the efficacy of AmB against fungal infections while reducing its toxicity. This finding underscores the potential of using this compound in combination therapies .

Antidiabetic Activity

Research has also identified thiadiazole derivatives as having antidiabetic properties. Compounds similar to this compound were found to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes .

Data Table: Biological Activities of Thiadiazole Derivatives

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialVarious ThiadiazolesInhibition of multidrug-resistant bacteria
AntiviralThiadiazole DerivativesInhibition of viral polymerases
AnticancerThiadiazole AnaloguesInduction of apoptosis in cancer cells
Anti-inflammatorySelected ThiadiazolesInhibition of inflammatory pathways
AntidiabeticThiadiazole DerivativesImproved insulin sensitivity

Mechanism of Action

The mechanism of action of (2E)-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved in its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound (2E)-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylprop-2-enamide is a derivative of the 1,3,4-thiadiazole family, known for its diverse biological activities. This article explores its biological activity through various studies, highlighting its potential applications in medicinal chemistry.

Overview of Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives are recognized for their antimicrobial , anti-inflammatory , anticancer , and anticonvulsant properties. The presence of sulfur and nitrogen in their structure contributes to their reactivity and biological efficacy. These compounds often serve as precursors in the synthesis of biologically active molecules and have been explored in various therapeutic contexts.

Synthesis and Characterization

The synthesis of thiadiazole derivatives typically involves the reaction of thiosemicarbazides with carbonyl compounds. For instance, the compound in focus can be synthesized through a multi-step process involving the formation of the thiadiazole ring followed by amide bond formation with phenylprop-2-enamide moieties. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structural integrity and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to This compound showed promising results against Staphylococcus epidermidis and Escherichia coli. The mechanism involves interaction with bacterial DNA and inhibition of essential enzymes like DNA gyrase .

Anticancer Properties

Thiadiazole derivatives have been evaluated for their anticancer activity against various cancer cell lines, including liver carcinoma (HEPG2). Studies indicate that these compounds exhibit moderate to high cytotoxicity compared to standard chemotherapeutics like doxorubicin. The anticancer mechanism is thought to involve induction of apoptosis and cell cycle arrest .

Anticonvulsant Activity

The compound's structural similarity to known anticonvulsants suggests potential activity against seizures. In preclinical models, related cinnamamide derivatives have shown efficacy in reducing seizure frequency and severity in animal models. This activity is attributed to modulation of neurotransmitter systems involved in seizure propagation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Key factors influencing activity include:

  • Substituents on the aromatic rings: Variations can enhance or diminish biological activity.
  • Positioning of functional groups: The placement of phenoxymethyl groups significantly affects binding affinity to target proteins.
  • Overall molecular conformation: The three-dimensional structure influences interaction with biological targets.

Case Studies

  • Antimicrobial Efficacy: A study assessed a series of thiadiazole derivatives against clinical isolates of bacteria. Compounds with electron-withdrawing groups exhibited enhanced antimicrobial properties due to increased lipophilicity and better membrane penetration .
  • Cytotoxicity Assessment: In vitro cytotoxicity tests on HEPG2 cells showed that specific modifications to the thiadiazole ring improved selectivity towards cancer cells while minimizing toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2E)-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylprop-2-enamide, and how are intermediates characterized?

  • Methodology : The compound is synthesized via cyclocondensation reactions. For example, hydrazonoyl chlorides react with thiadiazole intermediates in ethanol under reflux (6–8 hours), followed by purification using hexane or recrystallization . Intermediates are validated via TLC, melting point analysis, and spectroscopic techniques (FTIR, 1^1H/13^{13}C NMR). X-ray diffraction (XRD) is critical for confirming stereochemistry and tautomeric forms .

Q. How is the crystal structure of this compound determined, and what software is typically employed?

  • Methodology : Single-crystal XRD is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., DMSO/EtOH). Data collection uses Mo/Kα radiation (λ=0.71073\lambda = 0.71073 Å), and structures are solved via direct methods using SHELXS and refined with SHELXL (bond lengths/angles, displacement parameters). Hydrogen bonds are analyzed with PLATON .

Q. What spectroscopic techniques are used to confirm the compound’s structure?

  • Methodology :

  • FTIR : Identifies functional groups (e.g., C=O at ~1650 cm1^{-1}, C=N at ~1600 cm1^{-1}) .
  • NMR : 1^1H NMR reveals proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, CH3_3 groups at δ 2.1–2.5 ppm). 13^{13}C NMR confirms carbon types (e.g., carbonyl carbons at ~170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS determines molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to validate experimental structural data for this compound?

  • Methodology : Optimize geometry using B3LYP/6-311++G(d,p) basis sets. Compare computed bond lengths/angles with XRD data (mean deviation < 0.02 Å for bonds). Analyze HOMO-LUMO gaps to predict reactivity. Solvent effects (e.g., PCM model) refine electrostatic potential maps .

Q. What strategies resolve discrepancies between experimental and computational data (e.g., bond length deviations)?

  • Methodology :

  • Error Analysis : Assess experimental uncertainties (e.g., thermal motion in XRD) and computational limitations (basis set size, solvation neglect).
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···S contacts) to explain packing discrepancies. Use CrystalExplorer for visualization .
  • Sensitivity Testing : Vary DFT functionals (e.g., M06-2X vs. B3LYP) to evaluate parameter dependence .

Q. How is the compound’s pharmacological potential evaluated, particularly its anti-inflammatory or apoptotic activity?

  • Methodology :

  • In Vitro Assays : Measure NF-κB inhibition (e.g., LPS-induced RAW 264.7 cells) and TNF-α suppression via ELISA. Compare IC50_{50} values with reference drugs (e.g., prednisone) .
  • Molecular Docking : Use AutoDock Vina to model interactions with targets like VEGFR-2. Validate binding poses with MD simulations (e.g., 100 ns trajectories in GROMACS) .

Q. What advanced techniques analyze tautomerism or isomerism in this compound?

  • Methodology :

  • Variable-Temperature NMR : Track proton shifts to identify tautomeric equilibria (e.g., thione-thiol forms) .
  • SC-XRD at Multiple Temperatures : Resolve thermal motion artifacts and confirm dominant tautomers .
  • Theoretical Calculations : Compare Gibbs free energies of tautomers using DFT .

Q. Methodological Considerations

Q. How are reaction conditions optimized for high-yield synthesis of derivatives?

  • Methodology :

  • DoE (Design of Experiments) : Vary solvent (e.g., DMF vs. EtOH), temperature (60–100°C), and catalyst (e.g., triethylamine) to maximize yield.
  • Chromatographic Monitoring : Use HPLC to track byproduct formation and optimize reaction time .

Q. What protocols ensure reproducibility in crystallographic studies?

  • Methodology :

  • Crystallization Consistency : Use identical solvent ratios and cooling rates (e.g., 0.5°C/hr).
  • Data Collection Standards : Apply ψ\psi-scan corrections and multi-scan absorption (e.g., SADABS).
  • Refinement Checks : Cross-validate Rint_{\text{int}} and wR2_2 values; residuals >5% trigger re-measurement .

Q. How are intermolecular interactions quantified to predict solubility or stability?

  • Methodology :
  • Hirshfeld Surface Analysis : Calculate fingerprint plots (CrystalExplorer) to quantify H-bonding, π-stacking, and van der Waals contributions .
  • Solubility Parameters : Use HSPiP software to estimate Hansen parameters from molecular interactions .

Properties

Molecular Formula

C18H15N3O2S

Molecular Weight

337.4 g/mol

IUPAC Name

(E)-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide

InChI

InChI=1S/C18H15N3O2S/c22-16(12-11-14-7-3-1-4-8-14)19-18-21-20-17(24-18)13-23-15-9-5-2-6-10-15/h1-12H,13H2,(H,19,21,22)/b12-11+

InChI Key

PJFHFZKVCJNJIE-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)COC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)COC3=CC=CC=C3

Origin of Product

United States

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